Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-
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Overview
Description
Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-: is an organosilicon compound with the molecular formula C11H20OSi . This compound is characterized by the presence of a silane group bonded to a trimethyl group and a 1-methylene-2-heptynyl group. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- typically involves the reaction of trimethylsilane with 1-methylene-2-heptynyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different functional groups.
Substitution: The trimethyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and pharmaceuticals.
Scientific Research Applications
Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and the development of biocompatible materials.
Medicine: It plays a role in drug delivery systems and the design of novel therapeutic agents.
Industry: The compound is employed in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and materials. The pathways involved in these interactions are influenced by the specific functional groups present in the compound and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Triethylsilane: Another related compound with the formula (C2H5)3SiH.
Dimethylsilane: A silane compound with two methyl groups and the formula (CH3)2SiH2.
Uniqueness
Silane, trimethyl[(1-methylene-2-heptynyl)oxy]- is unique due to the presence of the 1-methylene-2-heptynyl group, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in applications requiring specific functionalization and reactivity.
Properties
CAS No. |
109283-55-8 |
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Molecular Formula |
C11H20OSi |
Molecular Weight |
196.36 g/mol |
IUPAC Name |
trimethyl(oct-1-en-3-yn-2-yloxy)silane |
InChI |
InChI=1S/C11H20OSi/c1-6-7-8-9-10-11(2)12-13(3,4)5/h2,6-8H2,1,3-5H3 |
InChI Key |
GWSQAXNICKAKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
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